molecular formula C5H10O2 B1171886 Ethylene oxide CAS No. 11104-97-5

Ethylene oxide

Cat. No.: B1171886
CAS No.: 11104-97-5
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Description

Ethylene oxide (C₂H₄O), a cyclic ether and the simplest epoxide, is a colorless, flammable gas with a sweet odor . Its molecular structure features a strained three-membered oxirane ring, making it highly reactive. Key properties include:

  • Molecular weight: 44.05 g/mol
  • Boiling point: 10.6°C
  • Vapor pressure: 1.095 × 10³ mm Hg at 20°C
  • Solubility: Miscible with water (1 × 10⁶ mg/L at 20°C) and organic solvents .

This compound is industrially synthesized via catalytic oxidation of ethylene over silver catalysts at 200–400°C . It serves as a precursor for ethylene glycol, surfactants, and plastics, and is widely used in sterilization due to its microbial lethality . However, it is classified as a Group 1 carcinogen by IARC, with documented risks of respiratory, neurological, and reproductive toxicity .

Preparation Methods

Historical Development of Ethylene Oxide Synthesis

Chlorohydrin Process (1914–1960s)

The chlorohydrin process, pioneered by BASF during World War I, involved two steps:

  • Ethylene chlorohydrin formation : Ethylene reacted with hypochlorous acid (HOCl) to yield ethylene chlorohydrin (C₂H₄ClOH) at 35–50°C .

  • Dehydrochlorination : Treatment with calcium hydroxide (Ca(OH)₂) produced this compound and calcium chloride byproducts .

Limitations :

  • Low selectivity (~70%) due to competing hydrolysis reactions.

  • High energy demand for calcium chloride separation.

  • Environmental concerns from chlorine byproducts .

By the 1960s, this method was phased out in favor of direct oxidation, which offered superior economics and reduced waste .

Direct Oxidation of Ethylene: Dominant Industrial Method

Reaction Mechanism and Catalytic Fundamentals

The direct oxidation pathway uses silver-based catalysts to partially oxidize ethylene with oxygen:
C2H4+12O2AgC2H4OΔH=103kJ/mol\text{C}_2\text{H}_4 + \frac{1}{2}\text{O}_2 \xrightarrow{\text{Ag}} \text{C}_2\text{H}_4\text{O} \quad \Delta H = -103 \, \text{kJ/mol}
A competing combustion reaction reduces selectivity:
C2H4+3O22CO2+2H2OΔH=1323kJ/mol\text{C}_2\text{H}_4 + 3\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O} \quad \Delta H = -1323 \, \text{kJ/mol}

Key Catalytic Insights :

  • Promoters : Alkali metals (e.g., cesium) enhance selectivity by modifying silver’s electronic structure .

  • Inhibitors : Ethylene dichloride (1–5 ppm) suppresses combustion by blocking active sites .

  • Support Materials : High-surface-area α-alumina improves catalyst stability .

Air-Based Oxidation

  • Conditions : 200–300°C, 1–3 MPa, 20–30% ethylene conversion per pass .

  • Reactor Design : Multitubular fixed-bed reactors with 5–10 mm diameter tubes .

  • Challenges : Nitrogen accumulation necessitates large purge streams (20–30% feed loss) .

Oxygen-Based Oxidation

  • Advantages : Higher ethylene concentrations (15–30 mol%), reduced purge rates, and selectivity up to 85% .

  • CO₂ Management : Potassium carbonate scrubbers maintain CO₂ levels below 10% to prevent catalyst deactivation .

Table 1: Comparison of Air- and Oxygen-Based Processes

ParameterAir-Based ProcessOxygen-Based Process
Ethylene Conversion (%)20–3010–20
Selectivity (%)70–7580–85
Operating Pressure (MPa)1.5–2.02.0–2.5
CO₂ Removal FrequencyLess frequentContinuous

Catalysts: Composition and Performance Optimization

Silver Catalysts

  • Particle Size : 0.1–1.0 µm silver crystallites maximize surface area .

  • Promoters :

    • Cesium : Increases selectivity by 5–10% via electron donation .

    • Rhenium : Enhances thermal stability at >250°C .

Table 2: Commercial Catalyst Formulations

ManufacturerAg (%)PromotersSelectivity (%)Lifetime (Years)
Shell12–15Cs, Re88–903–5
Dow Chemical10–12K, Ba85–872–4
Nippon Shokubai8–10Li, Mg82–844–6

Byproduct Formation and Mitigation Strategies

Combustion Byproducts

  • CO₂ Selectivity : 15–25%, necessitating scrubbing with hot potassium carbonate .

  • Acetaldehyde : <0.1% yield, removed via distillation .

Inhibitor Optimization

Ethylene dichloride (EDC) dosing reduces combustion by 40–50% but requires precise control to avoid catalyst fouling .

Purification and Recovery Systems

Absorption-Desorption Cycle

  • Absorber : this compound dissolved in water at 5–10°C, achieving >99% recovery .

  • Desorber : Steam stripping at 110–120°C yields 85–90% pure EO .

Distillation

  • Light Ends Column : Removes CO₂ and formaldehyde at 0.5–1.0 MPa .

  • Product Column : Final purity >99.9% at 0.2–0.3 MPa .

Emerging Electrochemical Synthesis Routes

Ethanol-to-Ethylene Oxide (Schreier et al., 2022)

  • Mechanism :

    • Electrochlorination of ethanol to 2-chloroethanol.

    • Alkaline cyclization to this compound .

  • Performance :

    • Faradaic efficiency: 65–70%.

    • Energy consumption: 8–10 kWh/kg (vs. 4–5 kWh/kg for thermal oxidation) .

CO₂-to-Ethylene Oxide (Redox-Mediated System)

  • Two-Stage Process :

    • CO₂ reduction to ethylene (Cu-based catalyst, 50% FE).

    • Ethylene oxidation to EO (Cl⁻ mediator, 80% FE) .

  • Advantages : 50% lower CO₂ emissions vs. conventional methods .

Table 3: Electrochemical vs. Thermal Oxidation

MetricThermal OxidationElectrochemical
Temperature (°C)200–30025–80
Pressure (MPa)1.5–2.50.1–0.5
Carbon Intensity (kg CO₂/kg EO)1.90.8–1.2

Industrial Scale Production and Economics

Global Production Data (2023)

  • Capacity : 34 million metric tons/year .

  • Major Producers : Dow Chemical (22%), Shell (18%), Sinopec (15%) .

Cost Analysis

  • Raw Materials : Ethylene (60–70% of operating cost), oxygen (15–20%) .

  • Catalyst Cost : $50–100/kg, contributing 5–10% to total expenses .

Chemical Reactions Analysis

Isomerization to Acetaldehyde

Ethylene oxide undergoes thermal or catalyzed isomerization to form acetaldehyde (CH₃CHO). The reaction proceeds via radical intermediates:

 CH2CH2)OΔAl2O3CH3CHO\text{ CH}_2\text{CH}_2)\text{O}\xrightarrow[\Delta]{\text{Al}_2\text{O}_3}\text{CH}_3\text{CHO}

  • Conditions :

    • Thermal : ~400°C (uncatalyzed)

    • Catalyzed : 150–300°C with Al₂O₃ or H₃PO₄ .

  • Mechanism :

    • Radical chain initiation:

       CH2CH2)OCH2CH2OCH3CHO(activated intermediate)\text{ CH}_2\text{CH}_2)\text{O}\rightarrow \cdot \text{CH}_2\text{CH}_2\text{O}\cdot \rightarrow \text{CH}_3\text{CHO}^*\quad (\text{activated intermediate})
    • Termination via energy dissipation or bond cleavage .

Polymerization

This compound polymerizes into poly(ethylene glycol) (PEG) under anionic or cationic conditions:

Anionic Mechanism (Base-Catalyzed):

RO+n CH2CH2)ORO(CH2CH2O)nH2ORO(CH2CH2O)n+1H\text{RO}^-+n\,\text{ CH}_2\text{CH}_2)\text{O}\rightarrow \text{RO}(\text{CH}_2\text{CH}_2\text{O})_n^-\xrightarrow{\text{H}_2\text{O}}\text{RO}(\text{CH}_2\text{CH}_2\text{O})_{n+1}\text{H}

  • Catalysts : Alkali metal hydroxides (NaOH), alkoxides .

  • Kinetics : Chain growth rate depends on temperature and catalyst concentration.

Thermal Decomposition

At elevated temperatures (>500°C), this compound decomposes exothermically into gaseous products:

 CH2CH2)OCH4+CO+H2+C2H4+CO2(ΔH<0)\text{ CH}_2\text{CH}_2)\text{O}\rightarrow \text{CH}_4+\text{CO}+\text{H}_2+\text{C}_2\text{H}_4+\text{CO}_2\quad (\Delta H<0)

Key Findings:

  • Radical Pathway : Initiation involves ring-opening to form CH2CH2O\cdot \text{CH}_2\text{CH}_2\text{O}\cdot , leading to fragmentation .

  • Pressure Effects : Decomposition at 4.8–5.8 psia and >500°C can trigger explosions .

Decomposition ProductsConditionsNotable Risks
CH₄, CO, H₂, C₂H₄, CO₂>500°C, atmospheric pressureExplosive potential
Acetaldehyde, formaldehydeCatalyzed (Fe₂O₃)Disproportionation pathways

Disproportionation Reactions

In the presence of high-surface-area metal oxides (e.g., γ-Fe₂O₃), this compound undergoes disproportionation:

4 CH2CH2)O3C2H4+2CO2+2H24\,\text{ CH}_2\text{CH}_2)\text{O}\rightarrow 3\,\text{C}_2\text{H}_4+2\,\text{CO}_2+2\,\text{H}_25 CH2CH2)O4C2H4+2CO2+H2O+H25\,\text{ CH}_2\text{CH}_2)\text{O}\rightarrow 4\,\text{C}_2\text{H}_4+2\,\text{CO}_2+\text{H}_2\text{O}+\text{H}_2

  • Industrial Incidents :

    • Explosions in EO distillation columns due to localized hot spots (>500°C) .

    • Mediated by Fe₂O₃ deposits and polymer matrices .

Process Parameters:

ParameterOptimal RangeImpact on Yield
Temperature220–280°CHigher temps favor CO₂
Pressure1–3 MPa (150–440 psi)Enhances catalyst contact
Catalyst CompositionAg with Sb, Bi additivesReduces complete oxidation
  • Byproducts : CO₂ and H₂O from overoxidation (ΔH = −1327 kJ/mol for C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O) .

  • Theoretical Yield : 85.7% (6/7 ethylene conversion), though practical yields exceed this .

Reaction with Nucleophiles

This compound reacts with nucleophiles (e.g., water, alcohols, amines) via ring-opening:

 CH2CH2)O+H2OH+HOCH2CH2OH(Ethylene glycol)\text{ CH}_2\text{CH}_2)\text{O}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{HOCH}_2\text{CH}_2\text{OH}\quad (\text{Ethylene glycol})

  • Applications : Synthesis of surfactants, solvents, and polymers .

Scientific Research Applications

Key Applications

  • Chemical Manufacturing
    • Ethylene oxide is predominantly used to produce ethylene glycol, which accounts for over 50% of its global consumption. Ethylene glycol is vital for:
      • Antifreeze formulations
      • Polyester fibers and resins
      • Various plastics and solvents
    • Other derivatives include diethylene glycol and triethylene glycol, used in making polyurethanes, solvents, and plasticizers .
  • Sterilization
    • One of the most significant applications of this compound is in the sterilization of medical equipment. It is employed to sterilize heat-sensitive items such as:
      • Surgical instruments
      • Medical devices
      • Personal protective equipment
    • Approximately 20 billion medical devices are sterilized using this compound annually .
  • Agriculture
    • This compound derivatives are utilized in producing pesticides and herbicides. They play a role in:
      • Enhancing crop protection
      • Improving agricultural productivity
    • Additionally, it is used in demulsifiers for oil-water separation processes in bioethanol production .
  • Oil and Gas Industry
    • In the oil and gas sector, this compound derivatives help in:
      • Natural gas purification
      • Reducing corrosion in pipelines
      • Enhancing oil recovery processes .
  • Household Products
    • This compound is also found in various consumer goods including:
      • Detergents
      • Personal care products (e.g., shampoos)
      • Industrial cleaners .

Case Study 1: Sterilization Efficacy

A study conducted by the U.S. Environmental Protection Agency highlighted the effectiveness of this compound in sterilizing medical equipment. The research demonstrated that this compound could achieve high levels of sterility without damaging sensitive instruments, making it indispensable in healthcare settings .

Case Study 2: Agricultural Applications

Research has shown that this compound-based compounds significantly improve the efficacy of herbicides by enhancing their penetration into plant tissues. This leads to better control over weeds while minimizing the amount needed per application, thus reducing environmental impact .

Health Considerations

Despite its widespread use, this compound poses health risks. The U.S. Environmental Protection Agency has classified it as a carcinogen based on studies linking inhalation exposure to breast cancer and lymphoid cancers . Therefore, stringent regulations govern its use and emissions to protect workers and communities near production facilities .

Data Tables

Application AreaSpecific UsesKey Products
Chemical ManufacturingAntifreeze, polyesterEthylene glycol
SterilizationMedical devices, surgical instrumentsSterilized equipment
AgriculturePesticides, herbicidesCrop protection products
Oil and GasNatural gas purificationCorrosion inhibitors
Household ProductsDetergents, personal care itemsCleaning agents

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

Propylene Oxide (C₃H₆O)

Structural Differences : Propylene oxide contains a methyl group (-CH₃) attached to the oxirane ring, making it a three-carbon epoxide .
Properties :

  • Boiling point : 34.2°C
  • Reactivity: Less strained than ethylene oxide, leading to slower ring-opening reactions . Applications: Primarily used in polyurethane production, solvents, and surfactants .

Glycidol (C₃H₆O₂)

Structural Differences : Features a hydroxyl (-OH) group attached to the oxirane ring .
Properties :

  • Boiling point : 162°C
  • Reactivity: Hydroxyl group enhances polarity, enabling use in polymer crosslinking . Applications: Intermediate in pharmaceuticals, epoxy resins, and surfactants .

2-Methyl-3-Propyloxirane (C₆H₁₂O)

Structural Differences : A six-carbon epoxide with methyl and propyl substituents .
Properties :

  • Boiling point : ~120°C (estimated)
  • Reactivity: Steric hindrance from substituents reduces reaction rates compared to this compound . Applications: Specialty chemicals and chiral synthesis . Toxicity: Limited data; lower volatility reduces inhalation risks .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Water Solubility (mg/L) Vapor Pressure (mm Hg)
This compound C₂H₄O 10.6 1 × 10⁶ 1.095 × 10³
Propylene oxide C₃H₆O 34.2 4.05 × 10⁵ 445
Glycidol C₃H₆O₂ 162 Miscible 0.3 (at 25°C)
2-Methyl-3-propyloxirane C₆H₁₂O ~120 Low N/A

Sources:

Table 2: Toxicity and Regulatory Status

Compound Carcinogenicity (IARC) Key Health Risks Regulatory Notes
This compound Group 1 Leukemia, lymphomas, neurotoxicity Listed in Rotterdam Convention Annex III
Propylene oxide Not classified Respiratory irritation, organ damage Restricted in food sterilization
Glycidol Group 2A (probable) Tumors in rodents, mutagenicity EU restrictions in food contact materials

Sources:

Mechanistic and Application Differences

  • Reactivity : this compound undergoes rapid SN2 ring-opening reactions with nucleophiles (e.g., water, alcohols, amines) due to its high ring strain . Propylene oxide reacts more slowly, favoring industrial processes requiring controlled polymerization .
  • Polymer Chemistry : this compound polymers (e.g., polyethylene glycol) are hydrophilic, while propylene oxide polymers are hydrophobic, enabling tunable surfactant properties .
  • Sterilization : this compound’s small molecular size allows deep material penetration, unlike bulkier epoxides .

Q & A

Q. What are the key physicochemical properties of ethylene oxide critical for experimental design in synthesis and reactivity studies?

This compound (C₂H₄O) is a highly reactive epoxide with a three-membered cyclic ether structure. Key properties include:

  • Thermochemistry : ΔfH°gas = -52.63 ± 0.63 kJ/mol (enthalpy of formation) .
  • Reactivity : Undergoes nucleophilic ring-opening reactions (SN2 mechanism) and rearranges to acetaldehyde at 400°C .
  • Volatility : Boiling point = 10.6°C, requiring cryogenic handling to prevent vaporization during experiments .

Methodological Consideration :

  • Use gas chromatography (GC) with OV-1 or SPB-1 columns for purity analysis .
  • Thermodynamic modeling (e.g., Wilson package in ASPEN Plus) is recommended for vapor-liquid equilibrium studies .

Q. How can analytical challenges in detecting trace this compound residues be addressed in environmental or biological samples?

This compound’s high volatility and low detection limits (≤1 ppm) necessitate specialized methods:

  • Sample Preparation : Avoid preservatives; store samples below 4°C with minimal headspace to prevent degradation .
  • Instrumentation : GC/MS with derivatization (e.g., conversion to 2-chloroethanol) improves sensitivity .
  • Validation : Use EPA Method 624.1 or SW-846-8260D for regulatory compliance .

Table 1: Analytical Methods Comparison

MethodSensitivityApplicabilityReference Standard
GC/MS (direct)0.1 ppmAir samplesEPA Method 18
Derivatization0.01 ppmFood/bio matricesISO 17025

Q. What systematic review framework is used to evaluate this compound’s health effects in toxicological studies?

The Agency for Toxic Substances and Disease Registry (ATSDR) employs an 8-step protocol:

Literature Search : Databases (PubMed, TOXLINE) screened for human/animal studies (956 records identified in 2022) .

Risk of Bias Assessment : NIH Toolbox for observational studies; SYRCLE for animal data .

Evidence Synthesis : Confidence ratings (high, moderate, low) assigned via GRADE criteria .

Key Data Gap : Limited human cohort studies on chronic low-dose exposure .

Q. How can distillation parameters be optimized for high-purity this compound production?

Evidence from ASPEN Plus modeling (RADFRAC module) suggests:

  • Column Design : 50 trays, feed entry at tray 43, recycle ratio = 6 .
  • Thermodynamic Model : Wilson package aligns with experimental VLE data .
  • Purity Target : 99.95% achieved via side-stream removal of formaldehyde/water .

Table 2: Distillation Optimization Parameters

ParameterValueImpact on Purity
Recycle Ratio6Reduces aldehydes
Feed Tray Location43Minimizes reflux
Operating Pressure1–2 barPrevents polymerization

Q. What methodologies quantify this compound emissions in industrial settings for regulatory compliance?

EPA protocols require:

  • Equipment Leaks : Presumptive classification as “in this compound service” unless proven otherwise via Method 18 (gaseous) or 624.1 (liquid) .
  • Wastewater : Sampling mandated if annual average ≥1 ppm; material balances used for indirect estimation .

Uncertainty : ±60% for CO₂ emission factors in acrylonitrile production due to limited plant-specific data .

What unresolved research questions persist in this compound toxicology and environmental fate?

Identified by ATSDR under CERCLA Section 104(i)(5):

  • Mechanistic Gaps : Role of DNA adducts (e.g., N7-(2-hydroxyethyl)guanine) in carcinogenicity .
  • Epidemiological Needs : Long-term effects of occupational exposure below 1 ppm .
  • Environmental Persistence : Atmospheric half-life under varying humidity .

Properties

IUPAC Name

oxirane
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InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2
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InChI Key

IAYPIBMASNFSPL-UHFFFAOYSA-N
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Canonical SMILES

C1CO1
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Molecular Formula

C2H4O
Record name ETHYLENE OXIDE
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DSSTOX Substance ID

DTXSID0020600
Record name Ethylene oxide
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Molecular Weight

44.05 g/mol
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Physical Description

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor.
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Boiling Point

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F
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Flash Point

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid)
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Record name ETHYLENE OXIDE
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Record name ETHYLENE OXIDE
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Record name ETHYLENE OXIDE
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URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0275.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible
Record name ETHYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethylene oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0275.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density)
Record name ETHYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0275.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5
Record name ETHYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm
Record name ETHYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0275.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid.
Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
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Color/Form

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ...

CAS No.

75-21-8
Record name ETHYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/694
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Record name Ethylene oxide
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Record name Ethylene oxide
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Record name Ethylene oxide
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Record name Ethylene oxide
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Record name ETHYLENE OXIDE
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Record name ETHYLENE OXIDE
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYLENE OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F
Record name ETHYLENE OXIDE
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URL https://cameochemicals.noaa.gov/chemical/694
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Record name ETHYLENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/575
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0275.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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